molecular formula C9H10N2 B1453335 (4-Methylbenzyl)cyanamide CAS No. 98952-71-7

(4-Methylbenzyl)cyanamide

Cat. No.: B1453335
CAS No.: 98952-71-7
M. Wt: 146.19 g/mol
InChI Key: AORXOALXSRJQEW-UHFFFAOYSA-N
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Description

(4-Methylbenzyl)cyanamide is an organic compound with the molecular formula C9H10N2. It is characterized by the presence of a cyanamide group attached to a 4-methylbenzyl moiety.

Biochemical Analysis

Biochemical Properties

(4-Methylbenzyl)cyanamide plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of the nitrile group. For instance, it can act as a substrate for enzymes that catalyze nucleophilic substitution reactions. The interactions between this compound and these biomolecules are typically characterized by non-covalent bonds, such as hydrogen bonds and hydrophobic interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, it can alter cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves interactions with the active site of the enzyme, leading to changes in the enzyme’s conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects may also be observed at high doses, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes that catalyze the hydrolysis of nitrile groups, leading to the formation of other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, this compound can be transported across cell membranes by passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .

Subcellular Localization

This compound is localized within various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments provide distinct microenvironments that affect the compound’s interactions with biomolecules. Targeting signals and post-translational modifications may also play a role in directing this compound to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzyl)cyanamide can be achieved through several methods. One common approach involves the base-mediated aminoalkylation of aryl thiourea, which results in the formation of cyanamides . This method is convenient, eco-friendly, and yields high amounts of the desired product. Another method involves the electrophilic cyanation of secondary amines using cyanogen bromide, although this reagent is hazardous .

Industrial Production Methods

Industrial production of this compound typically involves the use of safer electrophilic cyanation reagents to avoid the risks associated with cyanogen bromide. Continuous-flow processes have been developed for the on-demand generation of cyanogen bromide, which is then used for the construction of cyclic guanidine . These methods ensure high efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzyl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitriles or amides, while reduction can produce amines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

(4-methylphenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORXOALXSRJQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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